

Unraveling **T145**: A Technical Overview of a Novel Antitubercular Agent

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Compound of Interest

Compound Name: *T145*

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DURHAM, NC – A promising new oxazolidinone antibiotic, designated **T145**, has been synthesized and characterized, demonstrating potent activity against Mycobacterium tuberculosis and low cellular toxicity. This technical guide provides an in-depth overview of the discovery, characterization, and experimental evaluation of **T145**, offering valuable insights for researchers, scientists, and drug development professionals in the field of infectious diseases.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. Oxazolidinones are a critical class of antibiotics in the current standard-of-care regimen for MDR-TB.^[1] However, existing drugs in this class are associated with significant safety concerns, highlighting the urgent need for next-generation compounds with improved therapeutic profiles.^[1] **T145**, a novel oxazolidinone derived from an oxanthrene scaffold, has emerged as a promising candidate to address this unmet medical need.^[1]

Discovery and Synthesis

The development of **T145** was part of a broader effort to synthesize and evaluate novel oxazolidinone antibiotics. Researchers synthesized **T145** alongside other regioisomers to investigate the structure-activity relationship of substitutions on the oxanthrene scaffold.^[1] The synthesis of these compounds provides a basis for further medicinal chemistry efforts to optimize antitubercular agents.

In Vitro Efficacy and Toxicity

The inhibitory activity of **T145** was evaluated against *Mycobacterium tuberculosis*, the causative agent of tuberculosis. In addition to its potent antimycobacterial activity, **T145** was assessed for its cellular toxicity in a human monocyte-derived macrophage model of infection. [\[1\]](#)

Table 1: Biological Activity of **T145**

Assay	Endpoint	Result	Reference
Antimycobacterial Activity	Minimum Inhibitory Concentration (MIC) against <i>M. tuberculosis</i>	Potent	[1]
Cytotoxicity	Human Monocyte-Derived Macrophages	Low Cellular Toxicity	[1]

Experimental Protocols

The following section details the key experimental methodologies employed in the characterization of **T145**.

4.1. Antimycobacterial Activity Assay

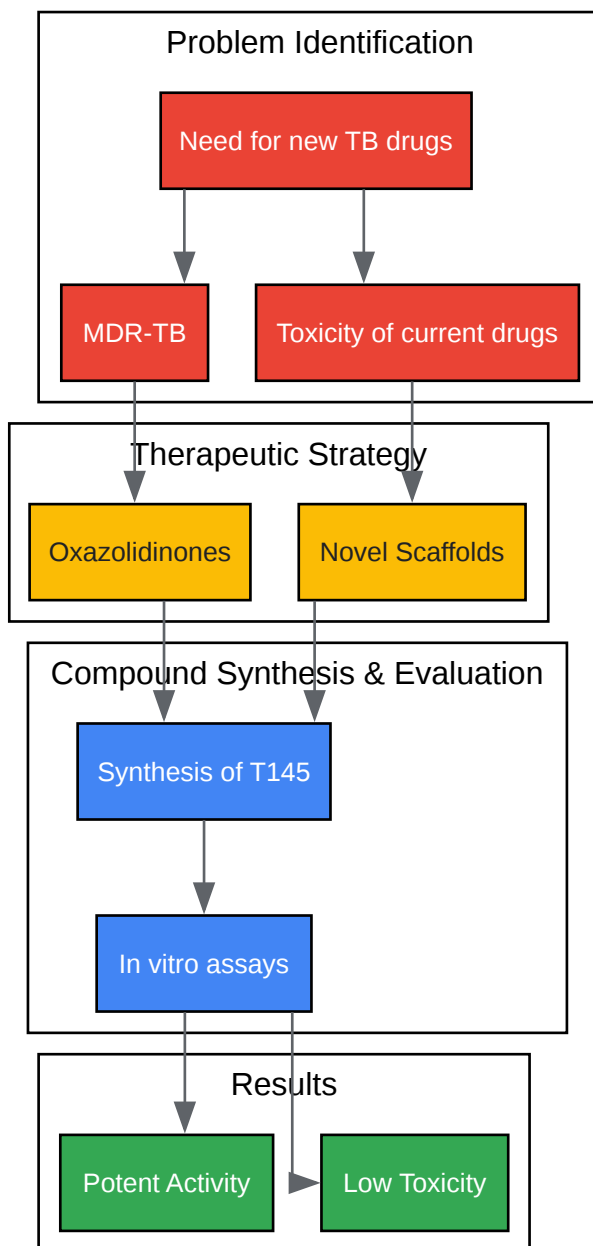
The antimycobacterial activity of **T145** was determined by measuring its Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis*. This assay is a standard method to quantify the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

4.2. Cellular Toxicity Assay

The toxicity of **T145** was evaluated in a human monocyte-derived macrophage infection model. This cellular model provides a more physiologically relevant system to assess potential toxicity to human cells, which is a critical parameter for any new drug candidate.

Logical Relationship of T145 Development

The following diagram illustrates the logical workflow from the identification of the need for new tuberculosis treatments to the specific evaluation of **T145**.



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***T145** Development Workflow*

Discovery and Characterization of p145, a Tyrosine Kinase-Associated Protein in Gastric Cancer

A Technical Whitepaper

This document provides a comprehensive overview of the discovery and characterization of p145, a protein with associated tyrosine kinase activity identified in a human gastric carcinoma cell line. This whitepaper is intended for researchers, scientists, and professionals in the fields of oncology and cell signaling.

Executive Summary

A protein with a molecular weight of 145,000 Daltons, designated p145, has been identified and characterized from a human gastric carcinoma cell line.^{[2][3]} This transmembrane glycoprotein exhibits associated tyrosine kinase activity and is phosphorylated on both tyrosine and serine residues in vivo.^{[2][3]} The phosphorylation of p145 appears to be regulated by an unidentified factor, suggesting its potential role in novel signaling pathways in cancer.^{[2][3]}

Discovery

The p145 protein was initially detected through Western blot analysis using antibodies specific for phosphotyrosine.^{[2][3]} This discovery was made in a human gastric carcinoma cell line, where p145 was observed to be phosphorylated on tyrosine residues.^{[2][3]}

Biochemical Characterization

Subsequent characterization revealed that p145 is a cysteine-rich transmembrane glycoprotein.^{[2][3]} Metabolic labeling experiments with ³²P-orthophosphate confirmed that the protein is phosphorylated on both tyrosine and serine residues within the cell.^[3]

Table 2: Summary of p145 Characteristics

Characteristic	Description	Reference
Molecular Weight	145,000 Daltons (p145)	^{[2][3]}
Protein Type	Transmembrane glycoprotein	^{[2][3]}
Post-Translational Modifications	Phosphorylated on tyrosine and serine residues	^{[2][3]}
Associated Enzymatic Activity	Protein tyrosine kinase	^{[2][3]}
Cellular Location	Cell membrane	^[3]

Experimental Protocols

The characterization of p145 involved several key experimental techniques, as detailed below.

4.1. Western Blot Analysis

Western blotting with anti-phosphotyrosine antibodies was the primary method used for the initial detection of p145. This technique allows for the specific identification of proteins that are phosphorylated on tyrosine residues.

4.2. Metabolic Labeling

Cells were metabolically labeled with ^{32}P -orthophosphate to demonstrate the in vivo phosphorylation of p145. Subsequent immunoprecipitation and analysis of the incorporated radioactivity confirmed phosphorylation on both tyrosine and serine residues.

4.3. In Vitro Kinase Assay

To assess the enzymatic activity of p145, the protein was immunoprecipitated using phosphotyrosine antibodies. An in vitro kinase assay was then performed, which demonstrated that p145 has a strong associated protein kinase activity, leading to its autophosphorylation on tyrosine residues.[2][3]

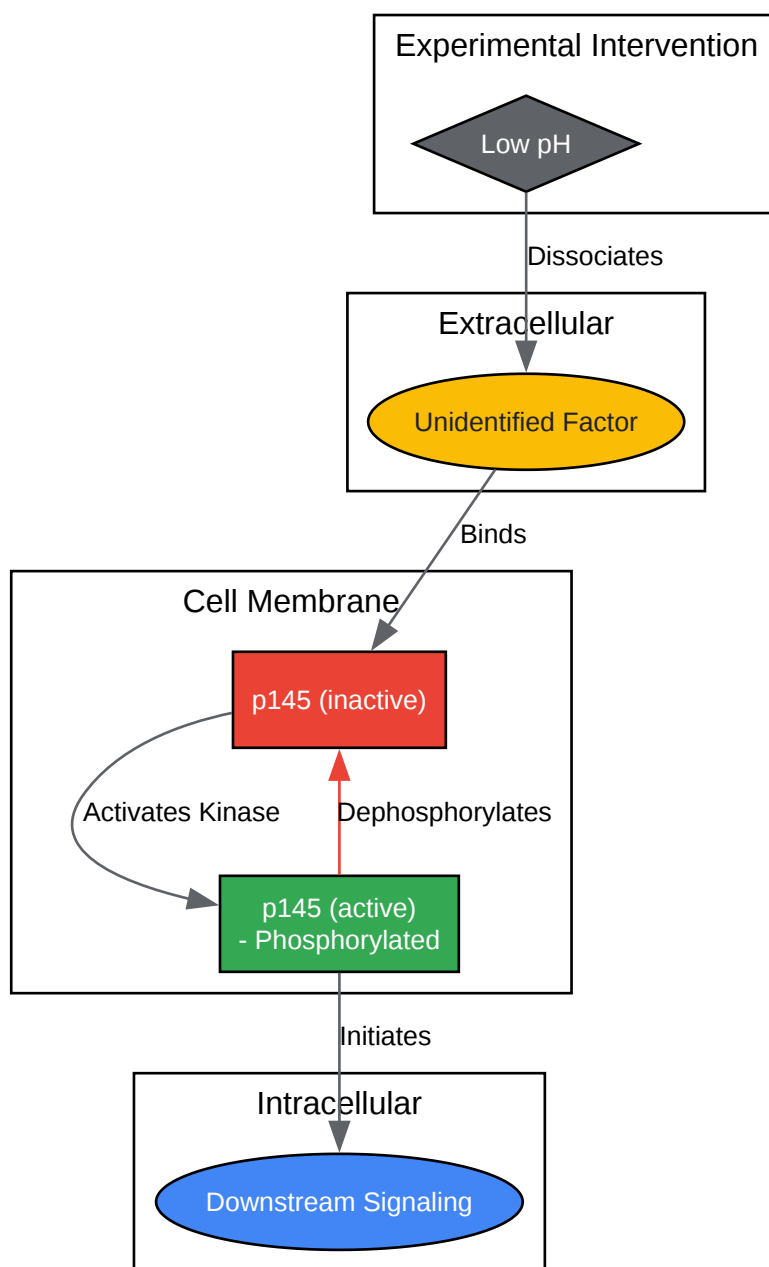
Signaling and Regulation

The tyrosine phosphorylation of p145, both in vivo and in vitro, was not affected by the addition of known growth factors, suggesting that it is not a receptor for these specific ligands.[3]

However, a rapid dephosphorylation of p145 was observed when cells were exposed to a low pH environment.[3] This condition is known to cause the dissociation of ligands from their receptors, implying that the kinase activity associated with p145 is likely activated by an as-yet-unidentified ligand or factor.[3]

Diagram of p145 Regulation Hypothesis

The following diagram illustrates the proposed regulatory mechanism of p145 phosphorylation.



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Hypothesized Regulation of p145 Activity

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. p145, a protein with associated tyrosine kinase activity in a human gastric carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p145, a protein with associated tyrosine kinase activity in a human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
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